3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(3-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16(21)14-10-18(12-6-2-1-3-7-12)17-15(14)11-5-4-8-13(9-11)19(22)23/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMUWYYQNULYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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